![molecular formula C5H9NO3 B1360954 5-(Hydroxymethyl)morpholin-3-one CAS No. 1073338-64-3](/img/structure/B1360954.png)
5-(Hydroxymethyl)morpholin-3-one
Overview
Description
5-(Hydroxymethyl)morpholin-3-one is a chemical compound with the molecular formula C5H9NO3 . It is a solid or liquid substance that is stored at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of morpholin-3-one involves a reaction in a 50 L reactor. A colorless oil, toluene, and trifluoroacetic acid are added to the reactor and heated to reflux for 3 hours. The reaction solution is then washed with saturated sodium bicarbonate solution, water, and saturated brine. The washed organic layer is evaporated to dryness to give a white powdery solid. This solid is recrystallized from methyl tert-butyl ether and dried to give white needle crystals .Molecular Structure Analysis
The InChI code for 5-(Hydroxymethyl)morpholin-3-one is 1S/C5H9NO3/c7-1-4-2-9-3-5(8)6-4/h4,7H,1-3H2,(H,6,8) . The molecular weight of this compound is 131.13 g/mol .Physical And Chemical Properties Analysis
5-(Hydroxymethyl)morpholin-3-one has a molecular weight of 131.13 g/mol. It is a solid or liquid substance that is stored at a temperature between 2-8°C . The InChI code for this compound is 1S/C5H9NO3/c7-1-4-2-9-3-5(8)6-4/h4,7H,1-3H2,(H,6,8) .Scientific Research Applications
Morpholine Substructure in Pharmacology
Morpholine, a substructure common in nature, is integral to various pharmacological applications. It features prominently in antiviral, analgesic, antitussive, muscle relaxant, antiolytic, and antiparasitic medications. Notable examples include moroxydine and morazine (antiviral), morpheridine (analgesic), pholcodine (antitussive), flumetramide (muscle relaxant), molindine (antiolytic), and minorazole (antiparasitic). Moreover, morpholines form charge-transfer complexes with iodine, useful in thyroid-targeting drugs, and demonstrate excellent selectivity as fungicides against Helminthosporium teres (Huang, Olmstead, & Kurth, 2002).
Synthesis of Enantiomerically Pure Morpholines
The synthesis of enantiomerically pure morpholine derivatives is a significant area of research, due to their utility in organic synthesis and as pharmaceutical building blocks. Such syntheses often utilize chiral reagents or derive from amino acids, showcasing the versatility and importance of morpholine derivatives in chemical synthesis (Dave & Sasaki, 2004), (Stojiljkovic et al., 2022).
Role in Organic Synthesis
Morpholine derivatives play a crucial role in modern organic synthesis. Their application extends to Diels-Alder reactions, where they impart diastereoselectivity, and the construction of complex molecular structures. This versatility underpins their value in the synthesis of a wide range of compounds (Kim et al., 2001).
Applications in Neuropharmacology
In neuropharmacology, certain morpholine derivatives have been identified as receptor antagonists, demonstrating efficacy in pre-clinical tests relevant to conditions like emesis and depression. This highlights their potential in developing new treatments for neurological and psychological disorders (Harrison et al., 2001).
Use in Corrosion Inhibition
Morpholine derivatives also find application in the field of corrosion inhibition. Their ability to form protective layers on metal surfaces in acidic environments makes them valuable in preserving materials against corrosion. This application is particularly relevant in industrial settings where metal longevity is crucial (Douche et al., 2020).
Safety and Hazards
properties
IUPAC Name |
5-(hydroxymethyl)morpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-1-4-2-9-3-5(8)6-4/h4,7H,1-3H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJNXDWRHDVNIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648566 | |
Record name | 5-(Hydroxymethyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)morpholin-3-one | |
CAS RN |
1073338-64-3 | |
Record name | 5-(Hydroxymethyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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